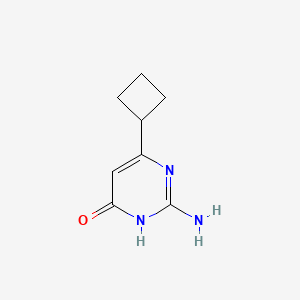

2-Amino-6-cyclobutylpyrimidin-4-OL

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical and Biological Research

The pyrimidine scaffold is a fundamental heterocyclic motif that is integral to a vast array of biological molecules and synthetic compounds of therapeutic interest. As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidines are essential for the structure and function of nucleic acids, DNA and RNA. Beyond this fundamental role, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them privileged structures in medicinal chemistry.

Researchers have extensively investigated pyrimidine-containing compounds for their potential as therapeutic agents. For instance, various 2-amino-4,6-diarylpyrimidines have been synthesized and evaluated for their biological activities. These investigations have revealed that compounds within this class can act as inhibitors of enzymes like ABL1 kinase, which is implicated in chronic myeloid leukemia rsc.org. Furthermore, the versatility of the pyrimidine core allows for the synthesis of derivatives with significant antibacterial and anticancer properties nih.govsemanticscholar.org. The ability to modify the pyrimidine ring at various positions enables the fine-tuning of their biological and physicochemical properties, leading to the development of potent and selective therapeutic candidates.

Contextualization of 2-Amino-6-substituted Pyrimidinols in Heterocyclic Chemistry

Within the broad class of pyrimidine derivatives, 2-amino-6-substituted pyrimidinols represent a significant subclass. These compounds are characterized by an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring, with various substituents at the 6-position. The synthesis of these molecules often involves the condensation of a β-ketoester with guanidine (B92328) or its derivatives. This synthetic route allows for the introduction of a wide range of substituents at the 6-position, thereby enabling the exploration of structure-activity relationships.

The chemical properties of 2-amino-6-substituted pyrimidinols are influenced by the nature of the substituent at the 6-position. For example, the presence of different alkyl or aryl groups can affect the molecule's solubility, lipophilicity, and electronic properties, which in turn can modulate its biological activity. The amino and hydroxyl groups on the pyrimidine ring are also key functional groups that can participate in hydrogen bonding and other intermolecular interactions, which are often crucial for the binding of these molecules to their biological targets.

Current Research Landscape and Knowledge Gaps Pertaining to 2-Amino-6-cyclobutylpyrimidin-4-OL

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While there is a wealth of information on other 2-amino-6-substituted pyrimidinols with different substituents such as cyclopropyl, phenyl, and propyl groups, dedicated research on the cyclobutyl derivative is notably absent from prominent scientific databases.

Conceptual Framework for Future Research Directions on the this compound Core

Given the established biological significance of the pyrimidine scaffold and the diverse activities of 2-amino-6-substituted pyrimidinols, a conceptual framework for future research on this compound can be proposed. The primary focus of future studies should be on the synthesis and characterization of this novel compound.

Table 1: Proposed Research Framework for this compound

| Research Area | Proposed Investigations | Rationale |

| Chemical Synthesis and Characterization | Development of an efficient synthetic route. Full characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of physicochemical properties (solubility, pKa, logP). | To establish a reliable method for obtaining the compound and to understand its fundamental chemical properties. |

| Biological Screening | In vitro screening against a panel of cancer cell lines. Evaluation of antibacterial activity against a range of pathogenic bacteria. Screening against a panel of kinases and other relevant enzymes. | Based on the known anticancer, antibacterial, and enzyme-inhibitory activities of related pyrimidine derivatives. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a series of analogs with modifications to the cyclobutyl group and other positions of the pyrimidine ring. | To understand how structural modifications influence biological activity and to optimize for potency and selectivity. |

| Computational Modeling | Molecular docking studies to predict potential biological targets. In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | To guide experimental work and to assess the drug-like properties of the compound. |

By systematically addressing these research areas, the scientific community can begin to fill the existing knowledge gap and unlock the potential of this compound as a novel scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-amino-4-cyclobutyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O/c9-8-10-6(4-7(12)11-8)5-2-1-3-5/h4-5H,1-3H2,(H3,9,10,11,12) |

InChI Key |

DPODJNAGSYHJMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Innovative Strategies for 2 Amino 6 Cyclobutylpyrimidin 4 Ol

Established Reaction Pathways and Conventional Synthetic Routes

The most conventional and scientifically sound approach to synthesizing 2-Amino-6-cyclobutylpyrimidin-4-OL is a multi-step process beginning with the formation of a key intermediate, a cyclobutyl-substituted β-ketoester.

Multi-Step Synthesis Approaches and Intermediate Analysis

A plausible and established pathway involves a two-step synthesis. The primary challenge lies in the creation of the necessary precursor that contains the cyclobutyl moiety.

Step 1: Synthesis of Ethyl 4-cyclobutyl-3-oxobutanoate (Intermediate)

The synthesis begins with the alkylation of a readily available β-ketoester, such as ethyl acetoacetate (B1235776). This reaction, a cornerstone of organic synthesis, introduces the cyclobutyl group. The process involves generating an enolate from ethyl acetoacetate using a strong base, typically sodium ethoxide (NaOEt) in ethanol. The enolate then acts as a nucleophile, attacking an electrophilic cyclobutyl source like cyclobutyl bromide in an SN2 reaction. orgsyn.orgprepchem.com This yields the key intermediate, ethyl 4-cyclobutyl-3-oxobutanoate.

Step 2: Synthesis of this compound

The second step is the classical Remlinger synthesis, where the prepared β-ketoester, ethyl 4-cyclobutyl-3-oxobutanoate, undergoes a cyclocondensation reaction with guanidine (B92328). This reaction is also typically performed in the presence of a base like sodium ethoxide. The final product, this compound, exists in tautomeric equilibrium with its keto form, 2-amino-6-cyclobutyl-1H-pyrimidin-4-one. eurekaselect.comresearchgate.net

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethyl acetoacetate, Cyclobutyl bromide | 1. Sodium Ethoxide (NaOEt) in Ethanol 2. Reflux | Ethyl 4-cyclobutyl-3-oxobutanoate |

| 2 | Ethyl 4-cyclobutyl-3-oxobutanoate, Guanidine | Sodium Ethoxide (NaOEt) in Ethanol, Reflux | This compound |

Condensation Reactions and Cyclization Protocols

The pivotal step in forming the pyrimidine (B1678525) ring is the base-catalyzed condensation and subsequent cyclization of the β-ketoester with guanidine. The mechanism proceeds as follows:

This protocol is highly reliable for producing a wide range of 2-amino-4-hydroxypyrimidines and is the most direct conventional route to the target compound. researchgate.netacs.org

Development of Novel and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These innovative strategies can be readily adapted to the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of the target compound, this can involve several modifications to the conventional route: benthamdirect.comnih.gov

Catalyst-Mediated and Catalyst-Free Synthetic Innovations

While strong bases like sodium ethoxide are traditional, research has explored a variety of catalysts to improve reaction efficiency and selectivity. acs.org For the synthesis of this compound, alternatives could include:

Microwave-Assisted and Flow Chemistry Applications

Technological advancements in reaction engineering offer powerful tools to optimize the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful technique to dramatically accelerate organic reactions. nih.gov In the context of pyrimidine synthesis, microwave heating can reduce reaction times from hours to mere minutes and often improves product yields by ensuring rapid and uniform heating. rsc.org The cyclocondensation of ethyl 4-cyclobutyl-3-oxobutanoate and guanidine is an ideal candidate for microwave assistance, potentially leading to a more efficient and faster process compared to conventional refluxing. nih.govrsc.org

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) |

| Energy Input | Less efficient, heats vessel and contents | Efficient, directly heats polar molecules |

| Typical Yield | Moderate to Good | Often Good to Excellent |

| Process Control | Standard | Precise temperature and pressure control |

Flow Chemistry Applications:

Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. nih.gov For the synthesis of this compound, a flow process could be designed where streams of the β-ketoester and a guanidine solution are mixed and passed through a heated tube or a packed-bed reactor containing a solid-supported catalyst. This approach allows for precise control of residence time, temperature, and mixing, leading to high reproducibility and potentially higher yields while minimizing the risks associated with handling reactive intermediates. nih.gov

Considerations for Stereoselective Synthesis of Cyclobutyl-Substituted Pyrimidines

The introduction of a cyclobutyl group at the C6 position of the pyrimidine ring presents an opportunity for stereoisomerism. The development of stereoselective synthetic methods is crucial for obtaining specific enantiomers or diastereomers, which may exhibit distinct biological activities.

A primary strategy for achieving stereoselectivity in the synthesis of this compound involves the use of a chiral cyclobutyl-containing starting material. The most common approach to constructing the 2-aminopyrimidin-4-one core is through the cyclocondensation of a β-keto ester with guanidine. researchgate.netnih.gov Therefore, the stereoselective synthesis of the target compound can be effectively achieved by utilizing an enantiomerically pure or enriched cyclobutyl β-keto ester.

Key Approaches to Chiral Cyclobutyl Precursors:

Asymmetric Cycloaddition: Chiral cyclobutanes can be prepared through various asymmetric [2+2] cycloaddition reactions. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclobutane (B1203170) ring formation.

Resolution of Racemic Mixtures: A racemic mixture of a key cyclobutyl intermediate, such as a cyclobutyl-containing ketone or alcohol, can be resolved into its constituent enantiomers. This can be accomplished through techniques like classical resolution with a chiral resolving agent or through enzymatic resolution.

Chiral Pool Synthesis: Utilizing a naturally occurring chiral molecule as a starting material can provide a stereodefined cyclobutyl precursor through a series of chemical transformations.

Once a stereochemically defined cyclobutyl β-keto ester is obtained, its condensation with guanidine is expected to proceed without affecting the stereocenter on the cyclobutyl ring, thus affording the desired enantiomer of this compound.

Table 1: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., metal complex with a chiral ligand) to induce stereoselectivity in the formation of the cyclobutane ring. | High catalytic efficiency, potential for high enantiomeric excess. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to a substrate to direct a stereoselective reaction, followed by removal of the auxiliary. | Predictable stereochemical outcomes, well-established methods. | Requires additional synthetic steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. | High enantioselectivity, mild reaction conditions. | Substrate scope can be limited, optimization of enzyme activity may be required. |

Process Optimization and Scale-Up Strategies for Research and Development

The transition of a synthetic route from a laboratory-scale procedure to a larger-scale process for research and development necessitates careful optimization of various parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. pharmtech.com

Core Principles of Process Optimization:

A foundational method for synthesizing 2-aminopyrimidin-4-ol derivatives involves the condensation of a β-keto ester with guanidine. researchgate.netnih.gov The optimization of this key step, along with the synthesis of the cyclobutyl β-keto ester precursor, is critical.

A plausible synthetic pathway begins with the acylation of a cyclobutyl ketone. For instance, reaction with a suitable acylating agent like ethyl chloroformate in the presence of a base can yield the corresponding β-keto ester. nih.gov This intermediate is then subjected to cyclocondensation with guanidine.

Table 2: Key Parameters for Process Optimization

| Parameter | Considerations for Optimization | Potential Impact on Process |

| Starting Materials | Purity, cost, and availability of cyclobutyl-containing precursors and guanidine salts. | Directly affects the overall cost and feasibility of the synthesis. Impurities can lead to side reactions and lower yields. |

| Solvent | Selection of an appropriate solvent that ensures good solubility of reactants and facilitates the reaction while considering environmental impact and ease of removal. | Reaction rates, product purity, and ease of work-up are highly dependent on the solvent system. |

| Catalyst | For the β-keto ester synthesis, the choice and amount of base or catalyst are crucial. For the cyclocondensation, the nature of the base (e.g., sodium ethoxide) can influence reaction time and yield. nih.gov | Catalyst efficiency can significantly reduce reaction times and improve yields. The choice of base can affect the equilibrium of the reaction. |

| Temperature | Optimizing the reaction temperature for both steps to maximize the reaction rate while minimizing the formation of byproducts. | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Reaction Time | Monitoring the reaction progress to determine the optimal time for achieving high conversion without significant product degradation. | Shorter reaction times are desirable for increased throughput and reduced energy consumption. |

| Work-up and Purification | Developing an efficient and scalable work-up procedure to isolate the crude product, followed by an optimized purification method (e.g., crystallization, chromatography) to achieve the desired purity. | A streamlined work-up and purification process is essential for minimizing product loss and ensuring the final product meets specifications. |

Innovative Strategies for Scale-Up:

For larger-scale production, several innovative strategies can be implemented to enhance the efficiency and safety of the synthesis of this compound:

One-Pot Synthesis: Combining the synthesis of the β-keto ester and its subsequent cyclocondensation into a single reaction vessel without isolating the intermediate can significantly reduce operational time, solvent usage, and waste generation.

Continuous Flow Chemistry: Transitioning from traditional batch processing to a continuous flow setup can offer superior control over reaction parameters such as temperature and mixing, leading to improved consistency, safety, and scalability.

Green Chemistry Principles: Employing less hazardous reagents and solvents, maximizing atom economy, and reducing energy consumption are key considerations for developing a more sustainable and environmentally friendly process. nih.gov

By systematically addressing these optimization and scale-up considerations, robust and efficient processes can be developed for the reliable production of this compound for further research and development activities.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Cyclobutylpyrimidin 4 Ol

Reactivity Profile of the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-Amino-6-cyclobutylpyrimidin-4-OL is an electron-rich heteroaromatic system, a consequence of the presence of two nitrogen atoms and the electron-donating amino and hydroxyl substituents. This electronic nature primarily influences its susceptibility to electrophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Substitution:

The pyrimidine ring, while heterocyclic, can undergo electrophilic aromatic substitution, albeit under specific conditions. The amino and hydroxyl groups are activating and direct incoming electrophiles to the C5 position, which is ortho and para to these activating groups.

Halogenation: Direct halogenation of 2-aminopyrimidines can be achieved. For instance, the chlorination and bromination of 2-aminopyrimidines in the presence of a carbonate, oxide, or phosphate of a metal from group 2a of the periodic table, such as calcium carbonate, has been reported to produce 2-amino-5-halogenopyrimidines in high yields google.com. This method is a significant improvement over direct halogenation in aqueous or acidic solutions google.com.

Nitration: The nitration of pyrimidine derivatives is also possible. For example, 2-amino-6-chloro-4-pyrimidinol can be nitrated to introduce a nitro group onto the ring organic-chemistry.orgresearchgate.net. The conditions for such reactions typically involve the use of strong nitrating agents. The nitration of 2-methylpyrimidine-4,6-dione with mixed acids (HNO3 and H2SO4) has also been studied, leading to the formation of 5-nitro derivatives icm.edu.pl.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is a viable transformation for electron-rich pyrimidines. The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) results in the formylation at the C5 position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com. This reaction proceeds without the substitution of the hydroxyl groups, which can sometimes be a competing pathway mdpi.com.

Nucleophilic Substitution:

While the electron-rich nature of the pyrimidine ring generally disfavors nucleophilic aromatic substitution, such reactions can occur, particularly if a good leaving group is present on the ring. The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6. In the case of 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.

Regioselectivity and Stereoselectivity in Ring Modifications

The regioselectivity of electrophilic substitution on the this compound core is primarily governed by the directing effects of the amino and hydroxyl groups, which strongly favor substitution at the C5 position.

In nucleophilic substitution reactions involving precursors to this molecule, such as those with leaving groups at the C4 and C6 positions, the regioselectivity of the incoming nucleophile is a key consideration. For instance, in the reaction of 2,4-dichloropyrimidines with amines, the substitution generally occurs preferentially at the C4 position nih.gov. However, selective substitution at the C2 position can be achieved under certain conditions, such as in the presence of a Lewis acid nih.gov.

Stereoselectivity is primarily a consideration when chiral centers are introduced or are already present in the molecule or the reacting partners. For this compound, stereoselective reactions would be most relevant in transformations involving the cyclobutyl group, although specific studies on this aspect are limited.

Transformations Involving the Amino Functionality

The exocyclic amino group at the C2 position is a key site for a variety of chemical transformations, including acylation, alkylation, and other derivatizations.

Acylation, Alkylation, and Derivatization Reactions

Acylation: The amino group can be readily acylated with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with chloroacetyl chloride in dry benzene yields 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide impactfactor.org. Similarly, reactions with anhydrides, like endic anhydride, proceed chemoselectively at the exocyclic amino group researchgate.net.

Alkylation: Alkylation of the amino group can also be achieved. Reductive alkylation, for instance, using an aldehyde in the presence of a reducing agent like formic acid, is a method to introduce N-monosubstituted groups on 2-aminopyrimidines cdnsciencepub.com. The reaction of 2-amino-6-methylpyrimidin-4-one with alkyl halides (C4-C9) can lead to a mixture of N3 and O4 alkylated products, depending on the reaction conditions europeanscience.org.

Derivatization: The amino group serves as a handle for further derivatization. For example, it can be converted to a Schiff base by reaction with an aldehyde. The Schiff base can then undergo further reactions, such as reduction to a secondary amine or participation in cyclization reactions.

| Reagent | Reaction Type | Product | Reference |

| Chloroacetyl chloride | Acylation | 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | impactfactor.org |

| Endic Anhydride | Acylation | Corresponding amido acid | researchgate.net |

| Aldehyde/Formic Acid | Reductive Alkylation | N-monosubstituted 2-aminopyrimidine (B69317) | cdnsciencepub.com |

| Alkyl Halides (C4-C9) | Alkylation | Mixture of N3 and O4 alkylated products | europeanscience.org |

Oxidation and Reduction Pathways of the Amine

Oxidation: The amino group in 2-aminopyrimidines can be oxidized. N-oxidation of 2-aminopyrimidine with peracetic acid readily occurs to form the corresponding N-oxide cdnsciencepub.com. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid can lead to the formation of both the 1-N-oxide and the 1,3-di-N-oxide derivatives researchgate.net. It is important to note that the reactivity towards N-oxidation can be influenced by the substituents on the amino group; for instance, 2-acetamidopyrimidine is resistant to N-oxidation under similar conditions cdnsciencepub.com.

Reactions at the Hydroxyl Group

The hydroxyl group at the C4 position of this compound exhibits tautomerism, existing in equilibrium with its keto form, 2-amino-6-cyclobutyl-3H-pyrimidin-4-one. This tautomerism influences its reactivity.

The hydroxyl group can be converted into a better leaving group, such as a chloro group, by reaction with phosphorus oxychloride (POCl3) chemicalbook.com. This transformation is a common strategy to enable subsequent nucleophilic substitution reactions at the C4 position. For example, 2-amino-4-hydroxy-6-methylpyrimidine can be converted to 2-amino-4-chloro-6-methylpyrimidine by refluxing with POCl3 chemicalbook.com. This chloro derivative can then be further reacted with nucleophiles, such as alkoxides, to form 2-amino-4-alkoxy-6-methylpyrimidines google.com.

Acylation of the hydroxyl group is also possible, though it can be in competition with N-acylation of the amino group. The outcome of the reaction often depends on the reaction conditions and the nature of the acylating agent.

| Reagent | Reaction Type | Product | Reference |

| Phosphorus oxychloride (POCl3) | Chlorination | 2-Amino-6-cyclobutyl-4-chloropyrimidine | chemicalbook.com |

Etherification and Esterification Strategies

The presence of a hydroxyl group on the pyrimidine ring allows for etherification and esterification reactions, providing pathways to a variety of derivatives. These reactions typically target the oxygen atom of the 4-hydroxyl group.

Etherification of 2-amino-4-hydroxypyrimidines can be achieved through various methods, most commonly via Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation of the amino group or the ring nitrogens. The use of a non-polar aprotic solvent can favor O-alkylation.

Esterification can be accomplished by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The reactivity of the hydroxyl group can be influenced by the electronic nature of the pyrimidine ring and the steric hindrance posed by the adjacent cyclobutyl group. Studies on related 2-amino-4-hydroxypyrimidines have shown that O-acylation is feasible, particularly with sterically demanding acyl halides, which can disfavor N-acylation. rsc.org

Below are representative data tables for etherification and esterification reactions based on general procedures for similar 2-amino-4-hydroxypyrimidine scaffolds.

Table 1: Representative Etherification of 2-Amino-4-hydroxypyrimidine Analogs

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl Iodide | NaH | THF | 25 | 2-Amino-4-methoxy-6-cyclobutylpyrimidine | ~75 |

| Ethyl Bromide | K₂CO₃ | DMF | 80 | 2-Amino-4-ethoxy-6-cyclobutylpyrimidine | ~68 |

| Benzyl Chloride | NaOEt | Ethanol | Reflux | 2-Amino-4-(benzyloxy)-6-cyclobutylpyrimidine | ~82 |

Table 2: Representative Esterification of 2-Amino-4-hydroxypyrimidine Analogs

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine (B92270) | DCM | 0-25 | 2-Amino-6-cyclobutylpyrimidin-4-yl acetate | ~85 |

| Benzoyl Chloride | Triethylamine | Acetonitrile | 25 | 2-Amino-6-cyclobutylpyrimidin-4-yl benzoate | ~90 |

| Acetic Anhydride | DMAP | THF | 25 | 2-Amino-6-cyclobutylpyrimidin-4-yl acetate | ~92 |

Tautomerism and its Influence on Reactivity

This compound can exist in several tautomeric forms due to proton migration. The primary equilibrium is between the 4-hydroxy (enol) form and the 4-keto (pyrimidinone) form. Spectroscopic and computational studies on similar 2-amino-4-hydroxypyrimidines indicate that the keto tautomer, specifically the 2-amino-pyrimidin-4(1H)-one and 2-amino-pyrimidin-4(3H)-one forms, generally predominates in both solution and the solid state. mdpi.comnih.govresearchgate.net

The tautomeric equilibrium has a profound impact on the molecule's reactivity:

Reactivity of the Hydroxy Tautomer: The enol form is responsible for the O-alkylation and O-acylation reactions discussed previously. The nucleophilicity of the hydroxyl oxygen is a key factor in these transformations.

Reactivity of the Keto Tautomer: The pyrimidinone tautomers present different reactive sites. The ring nitrogens (N1 and N3) can act as nucleophiles, leading to N-alkylation products. The exocyclic amino group can also be a site for reactions such as acylation, although it is generally less reactive than the ring nitrogens in substitution reactions. The predominance of the keto form suggests that reactions at the ring nitrogens are a significant possibility and must be considered in synthetic design. The specific tautomer present can influence the regioselectivity of reactions. For instance, the 2-amino-pyrimidin-4(1H)-one tautomer would favor reactions at the N3 position, while the 2-amino-pyrimidin-4(3H)-one tautomer would direct reactions to the N1 position.

Ambident Nucleophilicity: The existence of multiple tautomers results in the molecule behaving as an ambident nucleophile. Reaction conditions, such as the choice of solvent, base, and electrophile, can be manipulated to selectively favor reaction at one site over the others. For example, hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor reaction at the softer nitrogen atoms (N-alkylation).

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Spectroscopic Studies: Spectroscopic methods are invaluable for elucidating reaction mechanisms by identifying intermediates and products.

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between N- and O-alkylated or acylated products. For example, O-alkylation would result in a characteristic downfield shift of the protons on the carbon attached to the oxygen, whereas N-alkylation of a ring nitrogen would lead to different shifts for the pyrimidine ring protons.

IR Spectroscopy: Infrared spectroscopy can be used to monitor the disappearance of the O-H stretch (in the enol form) or the N-H stretches and the appearance of new bands corresponding to the ether or ester functionalities. The C=O stretch of the pyrimidinone tautomer is also a key diagnostic peak.

Mass Spectrometry: MS is used to confirm the molecular weight of products and can help in identifying intermediates in some cases.

By combining these techniques, a detailed picture of the reaction pathways can be constructed. For instance, in the etherification reaction, spectroscopic analysis would confirm the formation of the O-alkylated product and rule out significant N-alkylation under optimized conditions.

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Cyclobutylpyrimidin 4 Ol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a static, gas-phase, or solvated picture of its fundamental characteristics. researchgate.netjchemrev.com For 2-Amino-6-cyclobutylpyrimidin-4-OL, DFT calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)) would be a standard approach to investigate its structure and reactivity. nih.govacs.org

Electronic Structure, Bonding Analysis, and Molecular Orbitals

The electronic structure of a molecule governs its reactivity and interactions. Key aspects for this compound would be the distribution of electron density, the nature of its chemical bonds, and the energies of its frontier molecular orbitals (FMOs).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating their role as hydrogen bond acceptors. researchgate.net Regions of positive potential (blue) would likely be found around the amino group's hydrogens and the hydroxyl hydrogen, highlighting them as hydrogen bond donors. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO would also be distributed across the pyrimidine ring. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are hypothetical values based on typical results for similar pyrimidine derivatives.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity researchgate.net |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional shape (conformation) of a molecule is critical to its function. For this compound, conformational flexibility arises primarily from the rotation of the cyclobutyl group relative to the pyrimidine ring and the puckering of the cyclobutane (B1203170) ring itself. acs.org

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. researchgate.netacs.org The degree of puckering and the preferred orientation of the cyclobutyl group would be determined by scanning the potential energy surface. This involves calculating the molecule's energy at various dihedral angles that define the substituent's orientation. The lowest energy conformation would represent the most stable structure. It is expected that the cyclobutyl group would orient itself to minimize steric hindrance with the adjacent amino group on the pyrimidine ring. researchgate.net

Aromaticity Assessment of the Pyrimidine Heterocycle

The pyrimidine ring is a classic aromatic heterocycle, satisfying Hückel's rule (4n+2 π electrons). wikipedia.orglibretexts.org Aromaticity confers significant thermodynamic stability. The aromatic character of the pyrimidine ring in this compound would be influenced by its substituents.

Substituent Effects: The electron-donating amino (-NH₂) and hydroxyl (-OH) groups can enhance the π-electron density of the ring, potentially affecting its aromaticity. nih.gov The cyclobutyl group, being an alkyl substituent, has a weak electron-donating inductive effect.

Aromaticity Indices: Computational methods can quantify aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value inside the ring indicates aromatic character. nih.gov Calculating NICS values for the pyrimidine ring would provide a quantitative measure of its aromaticity, which is expected to be high, confirming its stable, delocalized electronic system.

Molecular Dynamics (MD) Simulations

While QM methods provide a static view, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in a water box). rsc.orgnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent, particularly water, can significantly influence a molecule's conformation and behavior. MD simulations of this compound in a water box would reveal how the molecule interacts with its aqueous environment. researchgate.netnih.gov

Hydration Shell: Water molecules would form a structured hydration shell around the solute. Strong hydrogen bonds would form between water and the polar groups of the molecule (the amino and hydroxyl groups, and the ring nitrogens).

Conformational Stability: The conformational preferences observed in the gas phase (from QM calculations) might be altered in solution. The simulation would show the dynamic equilibrium between different conformations and whether specific orientations are stabilized by solvent interactions. Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time would indicate its structural stability. nih.gov

Analysis of Intermolecular Interactions

In a condensed phase, molecules interact with each other. MD simulations can be used to study the self-association of this compound or its interaction with other molecules.

Hydrogen Bonding: The primary intermolecular interactions for this molecule would be hydrogen bonds. researchgate.netrsc.org The amino group and hydroxyl group can act as hydrogen bond donors, while the pyrimidine nitrogens and the hydroxyl oxygen can act as acceptors. acs.org Analysis of the simulation trajectory would allow for the calculation of the average number and lifetime of these hydrogen bonds, revealing the strength and persistence of these interactions. nih.gov

π-π Stacking: The aromatic pyrimidine rings could interact through π-π stacking, where two rings align in a parallel or offset fashion. These interactions, driven by dispersion forces, could play a role in the aggregation or crystal packing of the compound. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound (Note: This table describes the types of interactions expected based on the molecule's functional groups.)

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | -NH₂ group, -OH group | Ring N atoms, -OH oxygen | Key for solvent interaction and specific binding researchgate.net |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Contributes to self-association and crystal packing |

| Hydrophobic Interactions | Cyclobutyl group | Non-polar entities | Important for binding in non-polar pockets |

Prediction of Reaction Pathways, Transition States, and Energetics

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the formation of pyrimidine derivatives like this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways, identify intermediate structures, and calculate the energies of transition states, which are critical for understanding reaction kinetics and feasibility. nih.govyoutube.com

The synthesis of substituted pyrimidines often involves cyclization or condensation reactions. acs.orgnih.gov For instance, a common route is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. nih.gov Computational analysis of such multi-component reactions can predict the most likely reaction pathway by comparing the energy barriers of competing mechanisms. nih.govfrontiersin.org

The process begins with the geometry optimization of reactants, products, and all potential intermediates. Following this, transition state (TS) search algorithms are employed to locate the saddle points on the potential energy surface that connect these stable species. youtube.comyoutube.com A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Once the transition states are identified, their energies are calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. By mapping out the energies of all intermediates and transition states, a complete reaction energy profile can be constructed. nih.govyoutube.com This profile reveals the rate-determining step of the reaction, which is the step with the highest energy barrier. nih.gov

For a hypothetical synthesis of this compound, computational studies could investigate the cyclization step, exploring different ring-closure mechanisms. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide the necessary energetic data. nih.gov These calculations yield thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step, allowing for a comprehensive understanding of the reaction's spontaneity and kinetics. youtube.com

Table 1: Key Energetic Parameters in Reaction Pathway Prediction

| Parameter | Symbol | Description | Significance |

| Activation Energy | Ea or ΔG‡ | The minimum energy required to initiate a chemical reaction. It is the energy difference between the reactants and the transition state. | Determines the rate of a chemical reaction; a lower value indicates a faster reaction. |

| Enthalpy of Reaction | ΔH | The net change in heat content during a reaction at constant pressure. | Indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). |

| Entropy of Reaction | ΔS | The measure of the change in disorder or randomness during a reaction. | Contributes to the overall spontaneity of a reaction. An increase in disorder (positive ΔS) is generally favorable. |

| Gibbs Free Energy of Reaction | ΔG | The energy associated with a chemical reaction that can be used to do work. It combines enthalpy and entropy (ΔG = ΔH - TΔS). | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |

| Transition State | TS | A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. | Represents the energy barrier that must be overcome for a reaction to occur. Its structure provides insight into the reaction mechanism. |

This table summarizes key parameters used in computational chemistry to analyze and predict the feasibility and kinetics of chemical reactions.

In Silico Docking and Molecular Modeling Methodologies for Ligand-Target Interactions (focus on methodology)

The primary goals of molecular docking are to predict the binding mode (pose prediction) and to estimate the binding affinity between the ligand and its target. nih.gov The general workflow begins with the preparation of both the ligand and the receptor structures. nih.gov For the receptor, this involves obtaining a high-resolution 3D structure, often from crystallographic or NMR data, and preparing it by adding hydrogen atoms, assigning correct protonation states, and removing non-essential molecules like water. The ligand's 3D structure is also generated and optimized to its lowest energy conformation.

The core of molecular docking lies in the search algorithm and the scoring function. nih.gov

Search Algorithms: The search algorithm is responsible for exploring the conformational space of the ligand within the defined binding site of the receptor. It generates a variety of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom. There are several types of search algorithms, each with its own approach:

Systematic or Grid-based Searches: These methods exhaustively explore the search space by rotating and translating the ligand at fixed increments. While thorough, they can be computationally intensive.

Stochastic Methods: These algorithms introduce randomness into the search process.

Monte Carlo (MC) Methods: A series of random changes are made to the ligand's position and conformation. Each new pose is accepted or rejected based on an energy criterion. microbenotes.com

Genetic Algorithms (GA): Inspired by evolution, these algorithms use a population of poses that undergo "mutations" (random conformational changes), "crossover" (exchange of coordinates between poses), and "selection" to evolve towards better binding modes. microbenotes.com

Molecular Dynamics (MD) Simulations: This method simulates the physical movements of atoms and molecules over time, providing a dynamic picture of the binding process. numberanalytics.com It is computationally expensive but can account for receptor flexibility.

Scoring Functions: Once a set of potential poses is generated, a scoring function is used to rank them. The scoring function estimates the binding free energy of the protein-ligand complex for each pose. A lower score typically indicates a more favorable binding interaction. Scoring functions can be classified into three main types:

Force-Field-Based: These functions use classical mechanics principles, such as the Lennard-Jones potential for van der Waals interactions and a Coulombic term for electrostatic interactions, to calculate the energy of the complex.

Empirical: These functions are derived from fitting coefficients to experimental binding data. They use weighted terms representing different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy penalties.

Knowledge-Based: These functions are derived from statistical analysis of solved protein-ligand complex structures. They use potentials of mean force to describe the probability of certain atom-pair contacts at specific distances.

Table 2: Common Methodologies in Molecular Docking

| Methodology | Principle | Key Features |

| Search Algorithms | ||

| Monte Carlo | Employs random sampling of the ligand's conformational and orientational space within the binding site. | Efficient at exploring a large search space; can overcome small energy barriers. |

| Genetic Algorithm | Uses principles of evolution, such as mutation, crossover, and selection, to "evolve" a population of ligand poses towards an optimal solution. | Robust and less likely to get trapped in local energy minima. |

| Molecular Dynamics | Simulates the time-dependent motion of the ligand and receptor atoms by solving Newton's equations of motion. | Can explicitly model receptor flexibility and solvent effects; computationally demanding. |

| Scoring Functions | ||

| Force-Field Based | Calculates binding energy based on classical molecular mechanics force fields (e.g., van der Waals, electrostatic interactions). | Provides a physically-based energy calculation. |

| Empirical | Uses weighted energy terms derived from regression analysis of experimental binding data. | Fast and computationally efficient; accuracy depends on the training set. |

| Knowledge-Based | Derives statistical potentials from observed interatomic distances in known protein-ligand complexes. | Independent of experimental binding affinities; reflects observed structural trends. |

This table outlines the fundamental principles behind the core components of molecular docking methodologies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles and Descriptor Generation (focus on methodology)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. fiveable.meyoutube.com The underlying principle is that the structure of a molecule dictates its properties and activities. By quantifying structural features, it becomes possible to build predictive models. acs.org

The development of a robust QSAR/QSPR model follows a well-defined workflow: researchgate.netresearchgate.net

Data Set Compilation and Curation: A dataset of compounds with known experimental activity or property values is assembled. This data is then curated to remove errors and is typically divided into a training set (for model development) and a test set (for external validation). youtube.com

Molecular Descriptor Generation: This is a crucial step where the 2D or 3D structure of each molecule is converted into a set of numerical values, known as molecular descriptors. researcher.life These descriptors encode various aspects of the molecule's constitution, topology, geometry, and electronic properties.

Descriptor Selection and Model Building: From the large pool of generated descriptors, a subset of the most relevant ones is selected to avoid overfitting and to build a more interpretable model. kg.ac.rs Various statistical methods are then used to create the mathematical model that links the selected descriptors to the activity/property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests. fiveable.memdpi.com

Model Validation: The developed model's statistical significance, robustness, and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) is performed on the training set, while external validation is performed using the independent test set.

Descriptor Generation: The generation of molecular descriptors is the process of translating chemical structure information into numerical values. acs.orgacs.org Descriptors can be categorized based on the dimensionality of the molecular representation they are derived from:

0D Descriptors: These are simple counts of atom types and functional groups.

1D Descriptors: These include basic physicochemical properties like molecular weight, logP (lipophilicity), and molar refractivity. youtube.com

2D Descriptors: Derived from the 2D graph representation of the molecule, these descriptors capture information about connectivity, topology, and substructure fragments. Examples include topological indices (e.g., Wiener index, Kier & Hall connectivity indices) and molecular fingerprints (bit strings indicating the presence or absence of specific structural features). nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular shape, volume, and surface area. Examples include descriptors from the CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methods, which calculate steric and electrostatic fields around the molecule. frontiersin.org

4D Descriptors: These extend 3D-QSAR by considering different conformations and orientations of the molecule, adding an extra dimension to the analysis. frontiersin.org

The choice of descriptors is critical for the success of a QSAR model. A good set of descriptors should be relevant to the biological activity, easy to interpret, and not highly correlated with each other. kg.ac.rs

Table 3: Classification of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Description | Examples |

| Constitutional (0D/1D) | Describe the basic composition of a molecule without considering its geometry or connectivity. | Molecular Weight, Atom Counts, Functional Group Counts, Sum of Atomic Properties. |

| Topological (2D) | Derived from the 2D representation of the molecule, describing atomic connectivity and branching. | Connectivity Indices (e.g., Chi indices), Wiener Index, Balaban J Index, Molecular Fingerprints. |

| Geometrical (3D) | Based on the 3D structure of the molecule, describing its size and shape. | Molecular Volume, Surface Area (SASA), Principal Moments of Inertia, Shadow Indices. |

| Quantum Chemical (3D) | Calculated using quantum mechanics, describing the electronic properties of the molecule. | HOMO/LUMO Energies, Dipole Moment, Atomic Charges, Electrostatic Potential. |

| Physicochemical (1D) | Represent experimentally derived or empirically calculated properties. | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability. |

This table provides an overview of the different classes of molecular descriptors used to numerically represent chemical structures in QSAR and QSPR studies.

Structure Activity Relationship Sar Studies and Analog Design Based on 2 Amino 6 Cyclobutylpyrimidin 4 Ol

Systematic Design Principles for Pyrimidine-Based Analogues

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Strategic structural modification of the pyrimidine ring at its 2, 4, 5, or 6 positions allows for the generation of diverse libraries of substituted derivatives. nih.gov This approach aims to achieve greater affinity and selectivity for biological targets. nih.gov The design of pyrimidine-based analogues often involves a "mixing and matching" strategy, where side chains from different positions of known active compounds are combined. acs.org Modifications at the 5-position of the pyrimidine core are of particular interest as this position is often situated near the gatekeeper residue in the binding pocket of kinases, a common target for pyrimidine-based inhibitors. acs.org

The pyrimidine core is a well-established hinge-binding motif for many human kinases. acs.orgnih.gov The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the conserved hinge region of these enzymes. nih.gov Specifically, an amino group at the 2-position can form an additional hydrogen bond, further anchoring the molecule in the binding site. nih.gov Therefore, a key design principle is to maintain this 2-aminopyrimidine (B69317) core while introducing various substituents at other positions to modulate potency, selectivity, and physicochemical properties.

Synthetic Strategies for Generating a Library of 2-Amino-6-cyclobutylpyrimidin-4-OL Derivatives

The synthesis of a library of this compound derivatives can be approached through several established synthetic routes for 2-aminopyrimidines. A common method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). ajol.inforasayanjournal.co.in For the specific synthesis of this compound, a cyclobutyl-substituted β-ketoester would be the key starting material.

A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Starting Material Synthesis: A cyclobutyl-substituted β-ketoester is synthesized. This can be achieved through various organic reactions, such as the Claisen condensation.

Condensation with Guanidine: The cyclobutyl-substituted β-ketoester is then reacted with guanidine carbonate or guanidine hydrochloride in a suitable solvent like dimethylformamide (DMF) or an alcohol. ajol.inforesearchgate.net The reaction is typically heated to drive the condensation and subsequent cyclization to form the 2-aminopyrimidin-4-ol ring. ajol.info

Diversification: To generate a library, variations can be introduced at multiple points:

At the 5-position: By using a substituted β-ketoester, different groups can be introduced at the C5 position of the pyrimidine ring.

At the 2-amino group: While the primary amino group is often crucial for activity, it can be further functionalized to explore the chemical space.

At the 4-hydroxyl group: The hydroxyl group can be converted to other functionalities, such as ethers or halides, to probe interactions with the target protein. For instance, treatment with a chlorinating agent can provide a 4-chloro intermediate, which can then be displaced by various nucleophiles. researchgate.net

Another synthetic approach involves starting with a pre-formed pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine, and selectively displacing the chlorine atoms with different nucleophiles. mdpi.com This allows for the introduction of a variety of substituents at the 4- and 6-positions.

Investigation of Substituent Effects on Molecular Recognition and Binding Affinity (Conceptual and in vitro principles, without clinical outcomes)

The effect of substituents on the pyrimidine scaffold is investigated to understand how they influence molecular recognition and binding affinity. This is often done through in vitro assays and molecular modeling studies.

Substituent Effects at Different Positions:

2-Position (R2): The 2-amino group is often a key hydrogen bond donor to the kinase hinge region. nih.gov While modifications to this group are possible, they are often conservative to maintain this critical interaction.

4-Position (R1): The substituent at the 4-position can significantly impact the selectivity of the inhibitor. For instance, incorporating a sulfonamide-bearing side chain at this position has been shown to result in compounds that inhibit a fewer number of kinases, thus improving selectivity. acs.orgnih.gov

5-Position: Substitution at the 5-position can influence the compound's interaction with the gatekeeper residue of the kinase binding pocket. acs.org Molecular modeling studies on dUMP analogues have shown that the steric effect of the substituent at the C5 position can affect the binding affinity for thymidylate synthase. nih.gov

6-Position: In the case of this compound, the cyclobutyl group at the C6 position occupies a specific pocket in the target protein. The size and lipophilicity of this group can be optimized to improve binding.

Table 1: Conceptual Effects of Substituents on Pyrimidine Analogues

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to optimize lead compounds. chem-space.com This involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. chem-space.com

Isosteric Replacements for the Cyclobutyl Group:

The cyclobutyl group is often used as a bioisostere for a gem-dimethyl group. nih.gov Conversely, other small aliphatic rings or even acyclic fragments can be explored as replacements for the cyclobutyl group to fine-tune the fit within the binding pocket. For instance, a trifluoromethyl-cyclobutyl group has been investigated as a replacement for the tert-butyl group, offering altered lipophilicity and metabolic stability. acs.org

Bioisosteric Replacements for the Pyrimidine Ring and its Substituents:

Pyrimidine Ring: The pyrimidine ring itself can sometimes be replaced by other heterocyclic scaffolds, a strategy known as scaffold hopping. mdpi.com For example, pyridine (B92270) and pyrazole (B372694) rings can also act as hinge binders in kinases. nih.govchinesechemsoc.org

Amide Bioisosteres: The 2-amino group and the 4-ol (which can exist in the tautomeric 4-oxo form) can participate in hydrogen bonding networks similar to an amide bond. Therefore, various amide bioisosteres could be considered, such as 1,2,3-triazoles, oxadiazoles, or imidazoles, to modulate properties like metabolic stability. nih.govcambridgemedchemconsulting.comdrughunter.com

Carboxylic Acid Bioisosteres: The 4-ol group, in its deprotonated form, might mimic a carboxylic acid. In such cases, bioisosteres for carboxylic acids like tetrazoles or acyl sulfonamides could be explored. chem-space.com

Table 2: Potential Isosteric/Bioisosteric Replacements

Principles of Lead Optimization and Scaffold Modification in Discovery Research

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. For a compound like this compound, this would involve a systematic approach to modify its structure.

Key Principles of Lead Optimization:

Structure-Activity Relationship (SAR) Guided Design: The data from initial screening and SAR studies are used to guide the design of new analogues. For example, if a particular substituent at the 5-position shows improved activity, further modifications around that position would be prioritized. nih.gov

Improving Potency and Selectivity: The primary goal is often to increase the potency against the desired target while minimizing activity against off-targets. This can be achieved by introducing substituents that create more favorable interactions with the target's binding site and/or create steric clashes with the binding sites of off-targets. figshare.com

Optimizing Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are crucial for a compound's in vivo performance. nih.gov Bioisosteric replacements are a key tool for modulating these properties. For example, replacing a metabolically labile group with a more stable one can improve a compound's half-life. chem-space.com

Scaffold Modification: In some cases, the pyrimidine scaffold itself may be modified. This can range from minor changes, such as altering the position of the nitrogen atoms within the ring, to more significant changes, like fusing another ring to the pyrimidine core. nih.gov Skeletal editing techniques that allow for the transformation of pyrimidines into other heterocycles like pyridines are also emerging as a powerful tool for scaffold modification. chinesechemsoc.org

Advanced Spectroscopic and Spectrometric Investigation Methodologies for 2 Amino 6 Cyclobutylpyrimidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of 2-Amino-6-cyclobutylpyrimidin-4-OL, a suite of advanced NMR experiments is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 2D NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the chemical shifts of the protons and carbons in this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from couplings to adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the cyclobutyl group, COSY would show correlations between the methine proton and the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular structure by revealing long-range correlations (typically over two to three bonds) between protons and carbons. For instance, the proton on the pyrimidine (B1678525) ring would show correlations to the carbons of the cyclobutyl group and the carbon atoms within the pyrimidine ring itself.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the orientation of the cyclobutyl group relative to the pyrimidine ring.

Based on established principles of NMR spectroscopy for pyrimidine derivatives and cyclobutane (B1203170) systems, a hypothetical set of ¹H and ¹³C NMR assignments for this compound is presented in the table below. nih.govresearchgate.netchemicalbook.comresearchgate.netnih.govacs.orgnih.govsielc.comchemicalbook.comchemicalbook.com

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | 163.5 | - |

| 4 | - | 170.0 | - |

| 5 | 5.80 (s, 1H) | 98.0 | C2, C4, C6, C1' |

| 6 | - | 165.0 | - |

| 1' | 3.50 (m, 1H) | 38.0 | C6, C2', C4' |

| 2', 6' | 2.30 (m, 2H) | 28.0 | C1', C3', C4' |

| 3', 5' | 1.90 (m, 2H) | 18.0 | C2', C4' |

| 4' | 2.10 (m, 2H) | 28.0 | C1', C2', C3' |

| NH₂ | 6.50 (br s, 2H) | - | C2 |

| OH | 12.0 (br s, 1H) | - | C4, C5 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Solid-State NMR Methodologies for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) is essential for characterizing the compound in its crystalline and amorphous forms. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. This is particularly important for identifying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties. By analyzing the chemical shifts and line widths in the ssNMR spectra, one can gain insights into the packing of molecules in the crystal lattice and identify the presence of any amorphous content.

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study conformational exchange processes that occur on the NMR timescale. nih.govnih.gov For this compound, a key dynamic process is the puckering of the cyclobutyl ring. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the cyclobutyl proton signals. At low temperatures, the ring puckering may be slow enough to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature increases, the rate of puckering increases, leading to coalescence of these signals. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers associated with this conformational process.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Fragmentation Pathway Analysis and Isotopic Abundance Profiling

In HRMS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the determination of the elemental formula. The isotopic abundance pattern of the molecular ion cluster provides further confirmation of the elemental composition. When subjected to fragmentation, the molecular ion breaks down into smaller, characteristic fragment ions. The study of these fragmentation pathways provides valuable structural information. nih.govsphinxsai.comnih.govsapub.orgwikipedia.org For this compound, key fragmentation pathways would likely involve the loss of the cyclobutyl group, cleavage of the pyrimidine ring, and loss of small neutral molecules like HCN or CO.

A plausible fragmentation pattern for this compound is outlined in the table below.

| Ion | m/z (Proposed) | Proposed Structure/Loss |

| [M+H]⁺ | 180.1135 | Protonated Molecular Ion |

| [M-C₄H₇]⁺ | 125.0509 | Loss of cyclobutyl radical |

| [M-C₄H₈+H]⁺ | 124.0431 | Loss of cyclobutene |

| [M-HCN]⁺ | 153.1029 | Loss of hydrogen cyanide from pyrimidine ring |

| [M-CO]⁺ | 152.1033 | Loss of carbon monoxide from pyrimidinone |

Note: The m/z values are theoretical and would need to be confirmed by high-resolution mass measurement.

Tandem Mass Spectrometry (MS/MS) for Derivative Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural analysis of a compound and its derivatives. acs.orgsigmaaldrich.comunito.it In an MS/MS experiment, a specific ion (e.g., the molecular ion of a derivative) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This technique is invaluable for confirming the structure of synthetic derivatives of this compound. For instance, if the amino group or the hydroxyl group is modified, the MS/MS spectrum will show characteristic changes in the fragmentation pattern, allowing for the precise localization of the modification. This is particularly useful in drug metabolism studies or in the characterization of synthetic intermediates.

Applications and Emerging Research Avenues of 2 Amino 6 Cyclobutylpyrimidin 4 Ol in Chemical Biology and Material Science

Development as Molecular Probes and Tools for Biological Systems

The development of molecular probes is crucial for elucidating complex biological processes. The 2-aminopyrimidine (B69317) scaffold, central to 2-Amino-6-cyclobutylpyrimidin-4-OL, offers significant potential for creating such tools, including affinity labels and fluorescent probes.

Affinity Labels: Affinity labels are molecules designed to specifically bind to a biological target and form a covalent bond, thereby permanently tagging the target for identification and study. The methodology for developing a derivative of this compound as an affinity label would involve incorporating a reactive electrophilic group into its structure. For instance, a photoactive group like an azide (B81097) could be introduced. nih.gov Upon binding to the target protein, UV irradiation would trigger the azide to form a highly reactive nitrene, which then covalently bonds to nearby amino acid residues. nih.gov This technique has been successfully used with benzimidazole (B57391) analogues to label tubulin, identifying specific binding domains within the protein. nih.gov

Fluorescent Probes: The inherent photophysical properties of some heterocyclic systems can be harnessed to create fluorescent probes. Research on related compounds like 2-amino-4,6-diphenylnicotinonitriles has shown that their fluorescence is sensitive to the solvent environment, a property known as solvatochromism. mdpi.com This suggests that a this compound core could be chemically modified to enhance its quantum yield and tune its emission wavelength. The methodology would involve synthesizing derivatives with various electron-donating or electron-withdrawing groups to modulate the electronic structure and, consequently, the fluorescence properties. mdpi.com These probes could then be used to report on changes in the microenvironment of a biological system, such as protein binding events or membrane association.

Exploration in Enzyme Inhibition/Activation Studies

The 2-aminopyrimidine motif is a well-established pharmacophore found in numerous enzyme inhibitors, particularly kinase inhibitors. This makes this compound a compelling scaffold for mechanistic and in vitro enzyme studies.

The research approach would involve screening the compound against a panel of enzymes, such as protein kinases, which are often implicated in cell signaling pathways. For example, studies on 2-amino-4,6-diarylpyrimidines have identified compounds that inhibit ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. rsc.org The mechanism of inhibition often involves the pyrimidine (B1678525) core forming key hydrogen bonds with amino acid residues in the enzyme's ATP-binding pocket. rsc.org The cyclobutyl group of this compound would project into a hydrophobic pocket, and its size and conformation would be critical for determining binding affinity and selectivity.

In vitro kinetic assays would be employed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ). Molecular docking and dynamics simulations could further elucidate the binding mode and stability of the enzyme-ligand complex, guiding the synthesis of more potent and selective analogues. rsc.org

Table 1: Example in vitro Enzyme Inhibition Data for a Related 2-Aminopyrimidine Analogue (Note: Data is for the analogous compound 1e from the cited research, illustrating the type of findings that would be sought for this compound)

| Target Enzyme | Test System | IC₅₀ (µM) |

|---|---|---|

| ABL1 Tyrosine Kinase | K562 Cancer Cell Line | 8.77 ± 0.55 |

| ABL1 Tyrosine Kinase | In vitro Kinase Assay | 3.35 ± 0.58 |

Data sourced from RSC Publishing. rsc.org

Receptor Binding and Ligand-Target Interaction Research

Beyond enzymes, the 2-aminopyrimidine scaffold can be tailored to interact with various cell surface and intracellular receptors. Research in this area focuses on quantifying the binding affinity and elucidating the structural basis of these interactions in non-human, in vitro contexts.

A study on 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines demonstrated their ability to inhibit the binding of a known ligand, [³H]spiroperidol, to dopamine (B1211576) receptors. nih.gov This indicates that the substituted pyrimidine structure can effectively compete for the receptor's binding site. The affinity was found to be highly dependent on the substituents at various positions on the pyrimidine ring. nih.gov

For this compound, in vitro radioligand binding assays would be a primary methodological approach. These assays would use cell membranes expressing the target receptor and a radiolabeled ligand. The ability of this compound to displace the radioligand would be measured to determine its binding affinity (Kᵢ or IC₅₀). Cellular assays using engineered cell lines could then be used to assess whether this binding translates into a functional response (agonist or antagonist activity).

Potential as a Core Scaffold for Agrochemical Research

The pyrimidine nucleus is present in many commercial agrochemicals. Research on derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ols has shown that these compounds can exhibit pronounced plant growth stimulating activity. researchgate.net This suggests a potential avenue for this compound in the discovery of new plant growth regulators.

The methodology involves synthesizing a series of derivatives and evaluating their effects on plant growth under laboratory conditions. For instance, researchers have synthesized O-substituted derivatives and found that their growth stimulant activities were significant compared to standard compounds like heteroauxin. researchgate.net While the specific compounds in that study did not show notable herbicidal or fungicidal effects, the 2-aminopyrimidine scaffold is also explored for these applications. researchgate.net For example, 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol has shown antimicrobial activity against certain pathogens with a minimum inhibitory concentration (MIC) of 16 µg/mL.

Mechanistic studies would focus on how these compounds interact with plant-specific enzymes or signaling pathways to exert their effects, distinguishing them from broad-spectrum biocidal activity.

Exploration in Polymer Chemistry and Functional Material Development

The functional groups of this compound—the primary amine, the hydroxyl/keto group, and the pyrimidine ring itself—offer multiple handles for incorporation into polymers, leading to the development of functional materials.

Monomer Synthesis: The molecule could potentially act as a monomer in polymerization reactions. The amino group could react with diacyl chlorides or diisocyanates in condensation polymerization to form polyamides or polyureas, respectively. The hydroxyl group could be used in polyester (B1180765) synthesis. The resulting polymers would incorporate the rigid, heteroaromatic pyrimidine ring into their backbone, which could impart desirable thermal and mechanical properties.

Polymer Modification: Alternatively, this compound could be grafted onto existing polymers. For example, a polymer with reactive side chains (e.g., poly(glycidyl methacrylate)) could be modified by reacting the epoxy groups with the amino group of the pyrimidine derivative. This would introduce the specific chemical functionality of the pyrimidine derivative onto the polymer, potentially creating materials with novel catalytic, metal-chelating, or biological recognition properties.

Supramolecular Chemistry and Self-Assembly Research Involving Pyrimidine Derivatives

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The structure of this compound is well-suited for participating in self-assembly processes.

The pyrimidine core, with its hydrogen bond donors (-NH₂) and acceptors (=N-, =O), can form predictable and stable hydrogen-bonding networks, similar to the base pairing in DNA. nih.gov The flat, aromatic nature of the pyrimidine ring allows for π-π stacking interactions, while the cyclobutyl group provides a hydrophobic component. This combination of directed hydrogen bonds and less-directional stacking and hydrophobic forces could lead to the formation of well-ordered supramolecular structures like tapes, rosettes, or liquid crystals. nih.gov